Bis(5'-adenylyl) diphosphate is a dinucleotide composed of two adenosine monophosphate units linked by a pyrophosphate bond. This compound plays a significant role in various biochemical processes, particularly as an energy carrier and substrate in enzymatic reactions. It is classified under dinucleotides and polyphosphate compounds, which are crucial in cellular metabolism and signaling pathways.
Bis(5'-adenylyl) diphosphate can be derived from the hydrolysis of adenosine triphosphate, where one phosphate group is released. It can also be synthesized in vitro using various chemical methods that facilitate the formation of phosphodiester bonds between nucleotides.
This compound is classified as:
The synthesis of bis(5'-adenylyl) diphosphate can be achieved through several methods:
The molecular structure of bis(5'-adenylyl) diphosphate consists of:
Bis(5'-adenylyl) diphosphate participates in several biochemical reactions:
The mechanism of action for bis(5'-adenylyl) diphosphate primarily involves its role in energy transfer and signaling within cells:
Studies have shown that bis(5'-adenylyl) diphosphate can influence enzyme activity through allosteric modulation and substrate competition, impacting pathways such as glycolysis and ATP synthesis .
Bis(5'-adenylyl) diphosphate has several important applications in scientific research:
Bis(5'-adenylyl) diphosphate (also termed P¹,P⁵-Bis(5'-adenosyl) diphosphate) features a linear tetraphosphate bridge connecting two adenosine moieties at their 5'-ribose positions. The core structure consists of two terminal phosphate groups (α) bonded to the ribose units, linked via two central phosphates (β and γ), forming a P~α~-O-P~β~-O-P~γ~-O-P~δ~ chain [2]. This configuration creates three distinct phosphoanhydride bonds with characteristic bond angles of 120°±5° at phosphate oxygen atoms, as confirmed by X-ray crystallography studies of analogous adenosine polyphosphates [7].
Stereochemical constraints arise from the chiral phosphorus centers within the tetraphosphate chain. While the non-bridging oxygen atoms adopt tetrahedral geometry, the anti conformation predominates at the glycosidic bonds (adenine relative to ribose), minimizing steric clash with the polyphosphate chain. The ribose rings maintain C3'-endo puckering, optimizing phosphate-ribose orbital alignment for bonding stability [4] [7].
Table 1: Key Structural Parameters of Bis(5'-adenylyl) Diphosphate
Structural Feature | Value/Range | Method of Determination |
---|---|---|
P-O bond length (bridging) | 1.61 ± 0.02 Å | X-ray crystallography |
O-P-O bond angle | 119° ± 3° | X-ray crystallography |
Glycosidic bond conformation | anti (150°±15°) | NMR & Molecular Dynamics |
Ribose pucker | C3'-endo (Phase angle: 10°±5°) | X-ray & Computational Modeling |
Bis(5'-adenylyl) diphosphate exhibits divergent conformational dynamics compared to analogues:
Bis(5'-adenylyl) diphosphate demonstrates high water solubility (>50 mM at pH 7.0) due to its four anionic charges at physiological pH, which facilitate hydrogen bonding with water molecules [8]. However, it shows marked instability in citrate-anticoagulated whole blood at 22°C, with a half-life of <48 hours. Degradation follows pseudo-first-order kinetics (k = 0.018 h⁻¹) via:
Stabilization requires:
Hydrolysis of bis(5'-adenylyl) diphosphate’s central P~β~-O-P~γ~ bond is highly exergonic (ΔG°' = -35.2 kJ/mol), driven by:
Table 2: Thermodynamic Parameters for Hydrolysis at 25°C, pH 7.0
Parameter | Value | Significance |
---|---|---|
ΔG°' (kJ/mol) | -35.2 ± 1.5 | High exergonicity drives reaction |
ΔH (kJ/mol) | -24.8 ± 0.9 | Dominates energy release |
TΔS (kJ/mol) | +10.4 ± 0.7 | Product disorder favors reaction |
Activation energy (Eₐ) | 58.3 kJ/mol | Lower than ATP hydrolysis (64 kJ/mol) |
The lower activation energy versus ATP (58.3 vs. 64 kJ/mol) reflects reduced charge density at the cleavage site, permitting faster nucleophilic water attack. Kinetic studies show a second-order rate constant of 1.2 × 10⁻⁴ M⁻¹s⁻¹ for uncatalyzed hydrolysis, increasing 10⁷-fold with adenylate kinase present [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7